4-(2-Methylhydrazinyl)thiazol-2(5H)-one
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Overview
Description
4-(2-Methylhydrazinyl)thiazol-2(5H)-one is a heterocyclic compound featuring a thiazole core. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The structure of the compound is deduced by spectral data, elemental analyses, and chemical transformation .
Industrial Production Methods
similar thiazole derivatives are often synthesized using standard organic synthesis techniques involving the condensation of thiourea and an alpha-halo ketone .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylhydrazinyl)thiazol-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiosemicarbazide, ethanol, and triethylamine . Reaction conditions typically involve moderate temperatures and standard laboratory equipment.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can be further modified for specific applications .
Scientific Research Applications
4-(2-Methylhydrazinyl)thiazol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer activity against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . It also acts as a fibrinogenic receptor antagonist with antithrombotic activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A heterocyclic amine featuring a thiazole core, used in medicinal chemistry.
Thiosemicarbazide: A precursor in the synthesis of thiazole derivatives.
Uniqueness
4-(2-Methylhydrazinyl)thiazol-2(5H)-one is unique due to its specific structure and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H7N3OS |
---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
(4E)-4-(methylhydrazinylidene)-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C4H7N3OS/c1-5-7-3-2-9-4(8)6-3/h5H,2H2,1H3,(H,6,7,8) |
InChI Key |
JIJVFPBIPCRKTE-UHFFFAOYSA-N |
Isomeric SMILES |
CN/N=C/1\CSC(=O)N1 |
Canonical SMILES |
CNN=C1CSC(=O)N1 |
Origin of Product |
United States |
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